tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
tert-Butyl 7-methyl-3,6-diazabicyclo[320]heptane-3-carboxylate is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate with a methylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is unique due to the presence of a methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-7-8-5-13(6-9(8)12-7)10(14)15-11(2,3)4/h7-9,12H,5-6H2,1-4H3 |
InChI Key |
QYYZYCFTSSDRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CN(CC2N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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